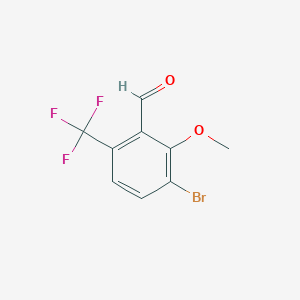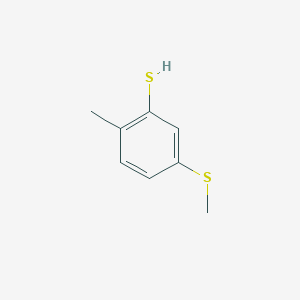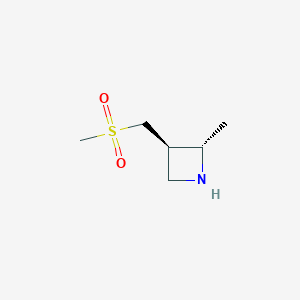![molecular formula C8H9NO B15205868 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditionsReaction conditions typically involve the use of solvents such as ethanol or benzene and catalysts like manganese dioxide for oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or manganese dioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in ethanol or benzene.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction can lead to a fully saturated derivative.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.
2,3-Diethyl-5-methylpyrazine: Shares structural similarities but differs in the substitution pattern and ring structure.
Uniqueness
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5-one |
InChI |
InChI=1S/C8H9NO/c1-9-3-2-6-4-7(10)5-8(6)9/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
RLOIJDXYMLXMIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)

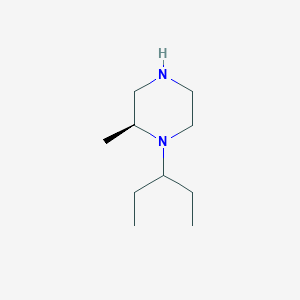
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
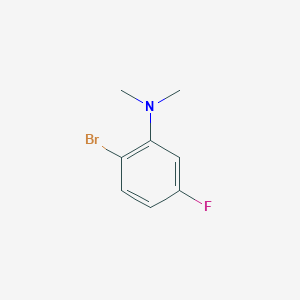

![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
